molecular formula C14H13NO3 B2416334 5-Methoxy-2-(pyridin-2-ylmethoxy)benzaldehyde CAS No. 926240-98-4

5-Methoxy-2-(pyridin-2-ylmethoxy)benzaldehyde

Cat. No.: B2416334
CAS No.: 926240-98-4
M. Wt: 243.262
InChI Key: PZJIEYBOHZIPIN-UHFFFAOYSA-N
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Description

5-Methoxy-2-(pyridin-2-ylmethoxy)benzaldehyde: is an organic compound with the molecular formula C13H11NO3 . It is a benzaldehyde derivative where the benzene ring is substituted with a methoxy group at the 5-position and a pyridin-2-ylmethoxy group at the 2-position.

Properties

IUPAC Name

5-methoxy-2-(pyridin-2-ylmethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-17-13-5-6-14(11(8-13)9-16)18-10-12-4-2-3-7-15-12/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZJIEYBOHZIPIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OCC2=CC=CC=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-(pyridin-2-ylmethoxy)benzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with 5-methoxy-2-hydroxybenzaldehyde and 2-chloromethylpyridine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).

    Procedure: The 2-chloromethylpyridine is added to a solution of 5-methoxy-2-hydroxybenzaldehyde and potassium carbonate in DMF. The mixture is stirred at an elevated temperature, typically around 80-100°C, for several hours.

    Isolation: After completion of the reaction, the product is isolated by filtration, washed with water, and purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group in 5-Methoxy-2-(pyridin-2-ylmethoxy)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex organic molecules.

    Ligand: Acts as a ligand in coordination chemistry for the preparation of metal complexes.

Biology and Medicine:

    Pharmacophore: Serves as a pharmacophore in the design of new drugs with potential therapeutic effects.

    Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.

Industry:

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(pyridin-2-ylmethoxy)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyridin-2-ylmethoxy group may enhance the compound’s binding affinity to certain receptors or enzymes, modulating their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    2-(Pyridin-2-ylmethoxy)benzaldehyde: Lacks the methoxy group at the 5-position.

    5-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde: Has the pyridin-4-ylmethoxy group instead of pyridin-2-ylmethoxy.

    5-Methoxy-2-(pyridin-3-ylmethoxy)benzaldehyde: Contains the pyridin-3-ylmethoxy group.

Uniqueness:

Biological Activity

5-Methoxy-2-(pyridin-2-ylmethoxy)benzaldehyde is a compound of significant interest in pharmaceutical and biological research due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by relevant data and findings from various studies.

Chemical Structure and Synthesis

This compound is characterized by its methoxy and pyridine functionalities, which contribute to its reactivity and biological effects. The synthesis typically involves the reaction of 5-methoxybenzaldehyde with pyridine derivatives, often using various catalysts to facilitate the formation of the methoxybenzaldehyde structure.

Biological Activity Overview

The biological activities of this compound encompass antimicrobial, anti-inflammatory, and potential anticancer properties. These activities are attributed to its ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds exhibit notable antimicrobial properties. For instance, studies have shown that related pyridine compounds demonstrate effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 2.18 to 3.08 μM . Although specific data for this compound is limited, its structural similarity suggests potential antimicrobial efficacy.

Anti-inflammatory Properties

The compound's anti-inflammatory effects are hypothesized based on similar structures that have shown inhibition of pro-inflammatory cytokines. Pyridine derivatives have been reported to modulate inflammatory responses, which may be applicable to this compound as well.

Anticancer Potential

Preliminary studies suggest that compounds with similar structures may exhibit cytotoxic effects against cancer cell lines. The mechanisms often involve apoptosis induction or cell cycle arrest, making it a candidate for further investigation in cancer therapeutics.

The precise mechanism of action for this compound remains to be fully elucidated. However, it is believed that the compound interacts with specific enzymes or receptors, potentially inhibiting their activity. This interaction could lead to downstream effects on cellular signaling pathways involved in inflammation and cancer progression.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study focusing on similar pyridine derivatives found significant antimicrobial activity against various pathogens. The results indicated that modifications in the structure could enhance activity against resistant strains .
  • Cytotoxicity Testing : In vitro assays conducted on related compounds demonstrated promising cytotoxic effects against several cancer cell lines, suggesting that structural features similar to those in this compound could confer similar properties.
  • Inflammatory Response Modulation : Research has indicated that certain pyridine compounds can downregulate inflammatory mediators in vitro, highlighting a potential role for this compound in managing inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntimicrobialVarious pyridine derivativesMICs between 2.18–3.08 μM
Anti-inflammatoryPyridine analogsInhibition of pro-inflammatory cytokines
AnticancerSimilar benzaldehyde derivativesCytotoxicity against cancer cell lines

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